Cas no 31557-73-0 (2-ethyl-5-nitro-pyridine)

2-Ethyl-5-nitro-pyridine is a nitro-substituted pyridine derivative characterized by its ethyl group at the 2-position and a nitro group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro group enhances reactivity, making it suitable for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. The ethyl substituent contributes to its lipophilicity, influencing solubility and reactivity profiles. The compound is typically handled under controlled conditions due to its potential sensitivity. Its structural features make it valuable for constructing complex heterocyclic frameworks in research and industrial applications.
2-ethyl-5-nitro-pyridine structure
2-ethyl-5-nitro-pyridine structure
商品名:2-ethyl-5-nitro-pyridine
CAS番号:31557-73-0
MF:C7H8N2O2
メガワット:152.15062
MDL:MFCD03617763
CID:304276
PubChem ID:4586382

2-ethyl-5-nitro-pyridine 化学的及び物理的性質

名前と識別子

    • 2-Ethyl-5-nitropyridine
    • Pyridine, 2-ethyl-5-nitro-
    • 2-ethyl-5-nitro-pyridine
    • A820901
    • PB20052
    • 9T-0042
    • SCHEMBL5380629
    • AKOS006276428
    • MFCD03617763
    • VUTMOONWKQEUBX-UHFFFAOYSA-N
    • CS-0099212
    • FT-0723376
    • DTXSID00404569
    • AC-7706
    • 31557-73-0
    • AMY19403
    • DB-050559
    • MDL: MFCD03617763
    • インチ: InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3
    • InChIKey: VUTMOONWKQEUBX-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC=C(C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 152.05864
  • どういたいしつりょう: 152.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.7A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.195
  • ふってん: 248 ºC
  • フラッシュポイント: 104 ºC
  • 屈折率: 1.548
  • PSA: 56.03
  • LogP: 2.07540

2-ethyl-5-nitro-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A264572-250mg
2-Ethyl-5-nitropyridine
31557-73-0 98+%
250mg
$14.0 2025-02-26
Chemenu
CM175659-10g
2-Ethyl-5-nitropyridine
31557-73-0 95%
10g
$795 2021-08-05
TRC
E260905-10mg
2-Ethyl-5-nitropyridine
31557-73-0
10mg
$ 800.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010350-1G
2-ethyl-5-nitro-pyridine
31557-73-0 95%
1g
¥ 613.00 2023-04-13
Matrix Scientific
124838-1g
2-Ethyl-5-nitropyridine, 95+%
31557-73-0 95+%
1g
$479.00 2023-09-07
Aaron
AR00CLFF-1g
2-ETHYL-5-NITROPYRIDINE
31557-73-0 97%
1g
$65.00 2023-12-14
Ambeed
A264572-1g
2-Ethyl-5-nitropyridine
31557-73-0 98+%
1g
$44.0 2025-02-26
1PlusChem
1P00CL73-100mg
2-ETHYL-5-NITROPYRIDINE
31557-73-0 98+%
100mg
$6.00 2024-05-06
A2B Chem LLC
AF86543-100mg
2-Ethyl-5-nitropyridine
31557-73-0 98+%
100mg
$6.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010350-250mg
2-ethyl-5-nitro-pyridine
31557-73-0 95%
250mg
¥171.0 2024-04-20

2-ethyl-5-nitro-pyridine 関連文献

2-ethyl-5-nitro-pyridineに関する追加情報

Introduction to 2-ethyl-5-nitro-pyridine (CAS No. 31557-73-0) and Its Emerging Applications in Chemical Biology

2-ethyl-5-nitro-pyridine, identified by its Chemical Abstracts Service (CAS) number 31557-73-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both an ethyl group at the 2-position and a nitro group at the 5-position introduces unique reactivity and functionality, making it a valuable scaffold for medicinal chemistry and materials science.

The structural motif of 2-ethyl-5-nitro-pyridine allows for diverse chemical modifications, which has been leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials. In recent years, there has been a surge in research focused on harnessing the synthetic potential of this compound, particularly in the context of drug discovery and catalysis. The nitro group, in particular, serves as a versatile handle for further functionalization, enabling the introduction of additional pharmacophores or reactive sites.

One of the most compelling aspects of 2-ethyl-5-nitro-pyridine is its role as a precursor in the synthesis of biologically active molecules. Researchers have demonstrated its utility in constructing complex scaffolds that mimic natural products or target specific biological pathways. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism, showcasing their promise in oncology research. The ethyl substituent at the 2-position also contributes to steric and electronic tuning, allowing chemists to fine-tune binding interactions with biological targets.

Recent advancements in computational chemistry have further enhanced the understanding of 2-ethyl-5-nitro-pyridine's reactivity. Molecular modeling studies have revealed that the nitro group can participate in both electrophilic and nucleophilic reactions, depending on the reaction conditions. This dual functionality has been exploited in multi-step synthetic routes, where 2-ethyl-5-nitro-pyridine serves as an intermediate to generate more complex structures with tailored properties. Such methodologies align with the growing trend toward sustainable chemistry, where maximizing atom economy and minimizing waste are key priorities.

The pharmaceutical industry has also recognized the potential of 2-ethyl-5-nitro-pyridine as a building block for drug candidates. Its pyridine core is a common feature in many approved drugs, owing to its ability to interact favorably with biological macromolecules such as proteins and nucleic acids. By incorporating this scaffold into novel molecules, researchers aim to develop treatments with improved efficacy and reduced side effects. Notably, several clinical trials have investigated derivatives of 2-ethyl-5-nitro-pyridine for their antimicrobial and anti-inflammatory properties, underscoring its therapeutic relevance.

Beyond pharmaceutical applications, 2-ethyl-5-nitro-pyridine has found utility in materials science. Its electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The nitro group's ability to absorb light across multiple wavelengths has been exploited in designing dyes and pigments with high color purity. Additionally, researchers have explored its potential as a ligand in catalytic systems, where it can coordinate with transition metals to facilitate various organic transformations.

The synthesis of 2-ethyl-5-nitro-pyridine itself is another area of active investigation. Modern synthetic approaches emphasize green chemistry principles, such as solvent-free reactions and catalytic methods that minimize hazardous byproducts. For example, recent studies have demonstrated the use of microwave-assisted synthesis to improve yield and reduce reaction times without compromising purity. Such innovations not only enhance efficiency but also align with global efforts to mitigate environmental impact.

In conclusion, 2-ethyl-5-nitro-pyridine (CAS No. 31557-73-0) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery, materials science, and catalysis. As research continues to uncover new synthetic pathways and biological activities associated with this molecule, its significance is expected to grow further. The integration of cutting-edge technologies such as computational modeling and sustainable chemistry practices ensures that 2-ethyl-5-nitro-pyridine will remain at the forefront of scientific innovation for years to come.

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Suzhou Senfeida Chemical Co., Ltd
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